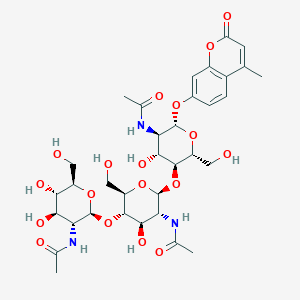

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGKUQXGBVTRE-JFWBNMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206645 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-13-3 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

This guide provides a comprehensive overview of the fluorogenic substrate 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside, detailing its mechanism of action, applications in enzyme kinetics, and a practical protocol for its use in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Chitinase Activity Measurement

Chitinases are a group of enzymes that catalyze the degradation of chitin, a polymer of N-acetylglucosamine found in the exoskeletons of insects, fungal cell walls, and the shells of crustaceans.[1][2] These enzymes are pivotal in various biological processes, including nutrient cycling in ecosystems, defense mechanisms against pathogens in plants and animals, and morphogenesis in fungi.[1][3] Given their widespread importance, the ability to accurately quantify chitinase activity is crucial for both basic research and applied sciences, such as the development of antifungal agents and the study of inflammatory diseases like asthma.[3]

Fluorogenic substrates provide a highly sensitive method for detecting and quantifying enzyme activity.[2][4] Among these, this compound stands out as a specific and reliable tool for assaying endochitinase activity.[2][4]

Molecular Profile: this compound

This compound is a synthetic compound meticulously designed for the specific measurement of endochitinase activity.[2][5] Its structure consists of two key components:

-

A chitotriose moiety: A trisaccharide of N-acetylglucosamine that is recognized and bound by the active site of chitinase enzymes.[1]

-

A 4-methylumbelliferyl (4-MU) group: A fluorophore that is attached to the chitotriose via a glycosidic bond.[6]

In its intact form, the substrate is non-fluorescent. The enzymatic cleavage of the glycosidic bond releases the 4-methylumbelliferone, which, under appropriate pH conditions, exhibits strong fluorescence.[3][4]

Core Mechanism: Enzymatic Cleavage and Signal Generation

The utility of this compound as an assay substrate is rooted in a two-stage process: enzymatic hydrolysis followed by pH-dependent fluorescence.

Enzymatic Hydrolysis

The assay is initiated by the introduction of a sample containing chitinase. The enzyme recognizes the N,N',N''-triacetyl-beta-chitotrioside portion of the substrate and catalyzes the hydrolytic cleavage of the β-1→4-glycosidic bond that links the sugar chain to the 4-methylumbelliferyl group.[1][2] This reaction yields two products: N,N',N''-triacetylchitotriose and the liberated fluorophore, 4-methylumbelliferone (4-MU).[1]

dot

Caption: A typical workflow for a fluorometric chitinase assay.

-

Plate Setup: Pipette 5 µL of your biological sample (e.g., cell lysate, purified enzyme) into the wells of a black, flat-bottom 96-well plate. [7]Include appropriate controls such as a buffer-only blank and a positive control with a known chitinase.

-

Reaction Initiation: Add 95 µL of the pre-warmed substrate working solution to each sample and control well to initiate the reaction. [7]3. Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 15-60 minutes). [3][7]The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 200 µL of the stop buffer to each well. [3]5. Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation set to approximately 360 nm and emission at approximately 450 nm. [2][3]

Data Analysis

-

Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate Enzyme Activity: Use the standard curve equation to convert the background-subtracted fluorescence values of your samples into the concentration of 4-MU produced. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that releases 1 µmole of 4-methylumbelliferone per minute under the specified assay conditions. [3]

Applications in Research and Drug Discovery

The high sensitivity and specificity of the this compound assay make it an invaluable tool in several research areas:

-

Enzyme Kinetics: This assay is well-suited for determining key kinetic parameters such as Michaelis-Menten constants (Km and Vmax) for chitinases. [8]* High-Throughput Screening: The microplate format allows for the rapid screening of large compound libraries to identify potential chitinase inhibitors for therapeutic development. [1]* Disease Biomarker Detection: Chitinase activity in biological fluids can serve as a biomarker for certain diseases, such as lysosomal storage disorders. [5][6]This assay provides a quantitative method for such clinical investigations.

-

Environmental and Agricultural Science: Researchers can use this assay to measure chitinase activity in soil samples as an indicator of fungal biomass and activity. [9]

Conclusion

This compound is a robust and highly sensitive fluorogenic substrate that enables the precise quantification of endochitinase activity. Its mechanism of action, based on enzymatic release of the fluorophore 4-methylumbelliferone, provides a straightforward and reliable method for researchers across various disciplines. The detailed protocol and mechanistic insights provided in this guide serve as a foundational resource for the successful implementation of this powerful analytical tool.

References

-

The synthetic fluorogenic substrate 4-methylumbelliferyl β-d-N,N′,N″-triacetyl chitotrioside (4MUTC) was used for the detection of chitinase activity. ResearchGate.

-

Measurement of Chitinase Activity in Biological Samples. (2019-08-22). JoVE.

-

An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes. Benchchem.

-

The use of fluorogenic substrates to measure fungal presence and activity in soil. PubMed.

-

Chitinase Assay Kit, Fluorimetric. Sigma-Aldrich.

-

Chitinase Assay Kit, Fluorimetric. Midland Scientific.

-

Chitinase Assay Kit, Fluorimetric (CS1030) - Technical Bulletin. Sigma-Aldrich.

-

4-Methylumbelliferyl-β-D-N,N',N''-Triacetylchitotrioside. Cayman Chemical.

-

4-Methylumbelliferone (M1381) - Product Information Sheet. Sigma-Aldrich.

-

Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Taylor & Francis Online.

-

Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone.

-

Effect of pH on the fluorescence of methylumbelliferone. ResearchGate.

-

Chitinase Assay from Cultured Bone Marrow Derived Macrophages. NCBI.

-

4-Methylumbelliferyl-β-D-N,N',N''-Triacetylchitotrioside (MUF-triNAG). MySkinRecipes.

-

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide, beta-N-acetylhexosaminidase substrate. FORLABS.

-

4-Methylumbelliferyl-?-D-N,N',N''-Triacetylchitotrioside. Bertin Bioreagent.

-

A rapid test for chitinase activity that uses 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide. PubMed.

-

4-Methylumbelliferyl Glycosides of N-acetyl 4-thiochito-oligosaccharides as Fluorogenic Substrates for Chitodextrinase From Vibrio Furnissii. PubMed.

-

A rapid test for chitinase activity that uses 4-methylumbelliferyl-N-Acetyl-B-D Glucosaminide. Applied and Environmental Microbiology.

-

Effect of Human Serum Albumin on the Kinetics of 4-Methylumbelliferyl-β-D-N-N′-N″ Triacetylchitotrioside Hydrolysis Catalyzed by Hen Egg White Lysozyme. ResearchGate.

-

Enzyme kinetics: the whole picture reveals hidden meanings. Sigarra.

-

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside. Santa Cruz Biotechnology.

-

Chitosanase-catalyzed hydrolysis of 4-methylumbelliferyl beta-chitotrioside. PubMed.

-

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside. MCE.

-

Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotrioside catalyzed by hen and turkey lysozymes. pH dependence of the kinetics constants. PubMed.

-

This compound. GlycoDepot.

-

This compound. Finetech Industry Limited.

-

Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. MDPI.

-

4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside hydrate. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chitinase-Assay-Kit, fluorimetrisch sufficient for 200 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. midlandsci.com [midlandsci.com]

- 5. glycodepot.com [glycodepot.com]

- 6. caymanchem.com [caymanchem.com]

- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 8. sigarra.up.pt [sigarra.up.pt]

- 9. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

This guide provides a comprehensive overview of the synthesis of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside, a vital fluorogenic substrate for the sensitive detection of chitinase activity. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic pathway, the rationale behind the experimental choices, and the application of this essential biochemical tool.

Introduction: The Significance of a Fluorogenic Chitinase Substrate

Chitin, a polymer of N-acetylglucosamine, is a major structural component of fungal cell walls and the exoskeletons of arthropods. Chitinases, the enzymes that hydrolyze chitin, play crucial roles in various biological processes, including nutrient cycling, pathogenesis, and immune responses.[1] Consequently, the detection and quantification of chitinase activity are paramount in fields ranging from agricultural science to clinical diagnostics.

This compound (often abbreviated as 4-MU-GlcNAc₃) is a synthetic substrate designed for the highly sensitive and continuous monitoring of chitinase activity. The principle of its application lies in the enzymatic cleavage of the glycosidic bond between the chitotriose moiety and the fluorophore, 4-methylumbelliferone (4-MU). Upon liberation, 4-MU exhibits strong fluorescence under alkaline conditions, providing a direct and quantifiable measure of enzyme activity.[2] This fluorogenic assay is significantly more sensitive than colorimetric methods and is amenable to high-throughput screening applications.

The synthesis of this specialized substrate, while based on established principles of carbohydrate chemistry, requires a nuanced understanding of protecting group strategies and stereoselective glycosylation reactions to achieve a successful outcome. This guide will delineate a robust synthetic approach, offering insights into the critical steps and the underlying chemical logic.

The Synthetic Strategy: A Marriage of Carbohydrate and Fluorophore

The synthesis of this compound hinges on the formation of a glycosidic bond between a suitably activated chitotriose derivative (the glycosyl donor) and the hydroxyl group of 4-methylumbelliferone (the glycosyl acceptor). A common and effective strategy involves the following key stages:

-

Preparation of the Glycosyl Donor: This entails the protection of all hydroxyl and N-acetyl groups of chitotriose, except for the anomeric hydroxyl group, which is converted into a good leaving group to facilitate the subsequent glycosylation reaction. Peracetylation is a widely used method for this purpose.

-

Glycosylation Reaction: The core step where the activated chitotriose donor is coupled with 4-methylumbelliferone in the presence of a suitable promoter or catalyst. The choice of reaction conditions is critical to ensure the desired β-stereoselectivity of the newly formed glycosidic linkage.

-

Deprotection: The removal of the protecting groups from the glycosylated product to yield the final, biologically active substrate.

-

Purification and Characterization: Rigorous purification of the final compound is essential to remove any unreacted starting materials or byproducts that could interfere with enzymatic assays. Comprehensive characterization confirms the identity and purity of the synthesized molecule.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| Chitotriose | ≥95% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Standard Chemical Supplier |

| Sodium Acetate | Anhydrous | Standard Chemical Supplier |

| 4-Methylumbelliferone | ≥98% | Standard Chemical Supplier |

| Tin(IV) chloride (SnCl₄) | ≥99% | Standard Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |

| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |

| Sodium Methoxide (NaOMe) | 0.5 M in MeOH | Standard Chemical Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |

Step 1: Peracetylation of Chitotriose

Causality: The hydroxyl and N-acetyl groups of chitotriose are protected as their acetate esters. This serves two primary purposes: it prevents these functional groups from participating in unwanted side reactions during glycosylation, and the acetyl group at the C-2 position provides neighboring group participation, which is crucial for achieving the desired β-stereoselectivity in the subsequent glycosylation step.

Protocol:

-

To a suspension of chitotriose (1 equivalent) in acetic anhydride (10-15 equivalents), add anhydrous sodium acetate (1.5 equivalents).

-

Heat the reaction mixture at 100-110 °C with vigorous stirring for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The peracetylated chitotriose will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Glycosylation of 4-Methylumbelliferone with Peracetylated Chitotriose

Causality: This is the key bond-forming reaction. A Lewis acid, such as tin(IV) chloride (SnCl₄), is used to activate the anomeric acetyl group of the peracetylated chitotriose, facilitating its displacement by the hydroxyl group of 4-methylumbelliferone. The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated glycosyl donor and the Lewis acid catalyst.

Protocol:

-

Dissolve peracetylated chitotriose (1 equivalent) and 4-methylumbelliferone (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tin(IV) chloride (1.5-2.0 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.

Caption: Simplified schematic of the Lewis acid-catalyzed glycosylation reaction.

Step 3: Deacetylation of the Protected Glycoside

Causality: The Zemplén deacetylation is a classic method for the removal of acetyl protecting groups from carbohydrates. Sodium methoxide in methanol acts as a strong base to catalyze the transesterification of the acetate esters to methyl acetate, which is volatile and can be easily removed. This regenerates the free hydroxyl groups on the chitotriose moiety, yielding the final product.

Protocol:

-

Dissolve the crude protected 4-methylumbelliferyl chitotrioside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) to the reaction mixture. The pH should be basic (around 9-10).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.

-

Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude final product.

Step 4: Purification and Characterization

Causality: Purification is critical to ensure that the final product is free from any residual starting materials or byproducts that could fluoresce or inhibit the chitinase enzyme, leading to inaccurate assay results. Characterization by NMR and mass spectrometry provides definitive structural confirmation and an assessment of purity.

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mobile phase gradient of dichloromethane and methanol.

-

Alternatively, purification can be achieved by preparative high-performance liquid chromatography (HPLC) for higher purity.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure of the final product. The presence of signals corresponding to the 4-methylumbelliferyl group and the chitotriose backbone, as well as the coupling constants of the anomeric protons, will confirm the β-glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity.

Self-Validating System and Trustworthiness

The protocol described above incorporates several self-validating checkpoints:

-

TLC Monitoring: At each step, TLC allows for the visual confirmation of the conversion of starting material to product, ensuring the reaction is proceeding as expected before moving to the next step.

-

Spectroscopic Characterization: The definitive structural elucidation by NMR and MS serves as the ultimate validation of the synthetic outcome. The expected spectral data for the final product are well-established and provide a clear benchmark for success.

-

Functional Assay: The ultimate validation of the synthesized this compound is its performance in a chitinase activity assay. A properly synthesized and purified product will exhibit a low background fluorescence and a significant increase in fluorescence upon enzymatic cleavage.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of carbohydrate chemistry principles. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this valuable fluorogenic substrate. The availability of this high-quality reagent is essential for advancing our understanding of chitinase function in various biological systems and for the development of novel therapeutics and diagnostics.

References

-

ResearchGate. The synthetic fluorogenic substrate 4-methylumbelliferyl β-d-N,N′,N″-triacetyl chitotrioside (4MUTC) was used for the detection of chitinase activity. [Link]

-

PubMed. Design and Synthesis of 4'-O-alkyl-chitobiosyl-4-methylumbelliferone as Human Chitinase Fluorogenic Substrates. [Link]

-

PubMed. Synthesis of 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate and its use in classification of GM2 gangliosidosis genotypes. [Link]

-

PubMed. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitooligosaccharides catalyzed by human lysozyme. [Link]

Sources

An In-depth Technical Guide to 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside (CAS 53643-13-3)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside is a pivotal tool in the study of glycoside hydrolases, particularly chitinases. This fluorogenic substrate provides a sensitive and continuous assay for measuring the activity of enzymes that degrade chitin, a polymer of N-acetylglucosamine found in the exoskeletons of insects, fungal cell walls, and the shells of crustaceans. The ability to quantify chitinase activity is crucial in diverse research areas, from understanding host-pathogen interactions and inflammatory diseases to the development of novel antifungal agents and biomass degradation processes. This guide offers a comprehensive overview of this compound, its mechanism of action, a detailed protocol for its use, and its significant applications in scientific research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 53643-13-3[1][2][3][4][5] |

| Molecular Formula | C₃₄H₄₇N₃O₁₈[1][2][3] |

| Molecular Weight | 785.75 g/mol [2][5] |

| Synonyms | 4-METHYL-7-COUMARINYL-TRI-N-ACETYL-BETA-CHITOTRIOSIDE, MUF-triNAG[2][3][4] |

| Appearance | Crystalline solid[4] |

| Solubility | DMSO: 10 mg/mL, DMF: 5 mg/mL[3][4] |

| Storage | Recommended storage at -20°C |

Mechanism of Action: A Fluorogenic Cascade

The utility of this compound lies in its clever design as a fluorogenic substrate. In its native state, the 4-methylumbelliferyl group is non-fluorescent. However, upon enzymatic cleavage by a chitinase, the fluorescent moiety, 4-methylumbelliferone (4-MU), is released. The fluorescence of 4-MU is pH-dependent, with optimal fluorescence in alkaline conditions. This enzymatic reaction forms the basis of a highly sensitive and continuous assay for chitinase activity.[1][3][4][6][7][8]

Caption: Enzymatic cleavage of the non-fluorescent substrate by chitinase releases the fluorescent 4-methylumbelliferone.

The fluorescence of the liberated 4-methylumbelliferone is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[1][3][4][6][7] The fluorescence intensity increases as the pH becomes more alkaline.[1][3][4][6][7]

Experimental Protocol: Chitinase Activity Assay

This protocol provides a robust method for determining chitinase activity in various samples, such as cell lysates or purified enzyme preparations. The protocol is designed to be self-validating by including appropriate controls.

Reagent Preparation

-

Assay Buffer (Phosphate-Citrate Buffer, pH 5.2): Prepare by mixing 26.7 mL of 0.2 M dibasic sodium phosphate and 23.3 mL of 0.1 M citric acid, and adjust the final volume to 100 mL with deionized water.[9] The acidic pH is optimal for the activity of many chitinases.[10]

-

Substrate Stock Solution (20 mg/mL): Dissolve this compound in DMSO.[9]

-

Substrate Working Solution (0.5 mg/mL): Dilute the substrate stock solution 40-fold in the assay buffer.[9] Prepare this solution fresh before each experiment.

-

Stop Buffer (Glycine-NaOH Buffer, pH 10.6): Combine 25 mL of 0.2 M glycine stock solution with 22.75 mL of 0.2 M NaOH, and bring the final volume to 100 mL with deionized water.[9] The alkaline pH stops the enzymatic reaction and maximizes the fluorescence of 4-methylumbelliferone.[10]

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (50 mg/mL): Dissolve 4-methylumbelliferone in DMSO.[9]

-

4-MU Standard Curve Solutions: Prepare a serial dilution of the 4-MU standard stock solution in the stop buffer to generate a standard curve (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).[9]

Assay Procedure

-

Sample Preparation: Prepare your samples (e.g., cell lysates, purified enzyme) in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add 50 µL of your sample to each well. Include a blank control (assay buffer only) and a positive control (a known chitinase).

-

Initiate Reaction: Add 50 µL of the pre-warmed (37°C) substrate working solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time may need to be optimized based on the expected enzyme activity.

-

Stop Reaction: Add 100 µL of the stop buffer to each well.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[10]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Methylumbelliferyl-beta-D-N,N',N''-Triacetylchitotrioside | CAS 53643-13-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. 4-Methylumbelliferyl-?-D-N,N',N''-Triacetylchitotrioside - Additives & Precursors - CAT N°: 19715 [bertin-bioreagent.com]

- 8. researchgate.net [researchgate.net]

- 9. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Working Principles of Fluorogenic Chitinase Substrates

Abstract

Chitinases, enzymes that degrade chitin, are pivotal in various biological processes and hold significant potential in medicine, agriculture, and biotechnology.[1] Accurate quantification of chitinase activity is crucial for harnessing their capabilities and for diagnostic purposes. Fluorogenic substrates offer a highly sensitive and continuous method for this quantification. This guide provides a comprehensive overview of the core principles governing fluorogenic chitinase substrates, detailing the underlying biochemistry, substrate diversity, and practical application. It is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of these powerful analytical tools.

Introduction: The Significance of Chitin and Chitinases

Chitin is a linear polymer of β-(1→4)-linked N-acetylglucosamine (GlcNAc) and is one of the most abundant biopolymers in nature, second only to cellulose.[1][2] It serves as a primary structural component in the exoskeletons of arthropods, the cell walls of fungi, and the endoskeletons of mollusks.[1][2]

Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the degradation of chitin.[3] These enzymes are ubiquitous, found in organisms ranging from bacteria and fungi to plants and animals.[4] Their biological roles are diverse:

-

In microbes , they are often involved in nutrition and morphogenesis.[4]

-

In plants and animals , they primarily function in defense against chitin-containing pathogens.[3][4]

-

In humans , chitinases like chitotriosidase (Chit) are considered biomarkers for macrophage activity in diseases such as Gaucher disease, while acidic mammalian chitinase (AMCase) is implicated in inflammatory conditions like asthma.[4]

Given their roles in pathogenesis and immunity, chitinases are attractive targets for antifungal drug development and as diagnostic markers. This necessitates robust and sensitive methods for measuring their enzymatic activity, a role elegantly filled by fluorogenic substrates.

The Core Principle: From Quenched State to Fluorescent Signal

The fundamental principle of a fluorogenic enzyme assay is the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product by the target enzyme.[5][6] In the context of chitinases, these substrates are synthetic molecules designed to mimic natural chitin oligomers.

The substrate typically consists of two key components:

-

A Chitin Oligomer: A chain of two (chitobioside), three (chitotrioside), or more GlcNAc units that the chitinase can recognize and bind to.[4][7]

-

A Fluorophore: A molecule that can emit light (fluoresce) after absorbing light at a specific wavelength.

In its intact state, the substrate is "quenched," meaning the fluorophore's ability to fluoresce is suppressed.[8][9] Chitinase-mediated hydrolysis of a specific glycosidic bond separates the fluorophore from the chitin moiety (or a quenching molecule), relieving the quenching effect and resulting in a quantifiable increase in fluorescence.[4] The rate of this fluorescence increase is directly proportional to the chitinase activity in the sample.

Caption: Enzymatic cleavage of a fluorogenic substrate by chitinase.

A Survey of Fluorogenic Chitinase Substrates

Several classes of fluorogenic substrates have been developed, each with unique properties and applications. The most common are based on the 4-methylumbelliferone (4-MU) fluorophore.

4-Methylumbelliferyl (4-MU) Based Substrates

These are the most widely used substrates for chitinase assays.[4][7][10] They consist of a chitin oligosaccharide linked via a glycosidic bond to the hydroxyl group of 4-methylumbelliferone. The intact substrate is largely non-fluorescent. Upon enzymatic cleavage, 4-methylumbelliferone is released.

A critical step in the assay is the addition of a high-pH stop solution (e.g., sodium carbonate or glycine-NaOH).[4][11] This alkaline environment deprotonates the hydroxyl group of the liberated 4-MU, converting it to its highly fluorescent phenolate form.[4] This pH-dependent fluorescence enhancement provides a robust and distinct signal against a low background.

Different 4-MU substrates are used to distinguish between different types of chitinase activity:[4][7][11]

-

4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside [4-MU-(GlcNAc)₂]: A substrate primarily for exochitinases (chitobiosidases) that cleave disaccharide units from the non-reducing end of the chitin chain.

-

4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose [4-MU-(GlcNAc)₃]: A preferred substrate for endochitinases, which cleave at random internal points within the chitin chain.[3][12]

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide [4-MU-GlcNAc]: Used to measure the activity of β-N-acetylglucosaminidases, which cleave terminal GlcNAc monomers.

| Substrate Name | Abbreviation | Primary Target Enzyme | Excitation (nm) | Emission (nm) |

| 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside | 4-MU-(GlcNAc)₂ | Exochitinase (Chitobiosidase) | ~360 | ~450 |

| 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose | 4-MU-(GlcNAc)₃ | Endochitinase | ~360 | ~450 |

| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | 4-MU-GlcNAc | β-N-acetylglucosaminidase | ~360 | ~450 |

| Table 1: Common 4-Methylumbelliferyl (4-MU) substrates for chitinase activity profiling. Data sourced from Sigma-Aldrich technical bulletin.[4] |

Fluorescein Isothiocyanate (FITC) Based Substrates

An alternative approach involves conjugating a fluorescent dye like fluorescein isothiocyanate (FITC) to a chitin-like polymer, such as poly-D-glucosamine.[13][14] This reaction creates a stable, insoluble polymer where the fluorescence is quenched due to the high density of fluorophores. When chitinases hydrolyze this polymer, soluble, fluorescent fragments are released into the supernatant, allowing for their quantification.[13][14] This method is particularly useful for developing selective culture media to screen for chitinolytic microorganisms or for in-situ activity detection.[13]

FRET-Based Substrates

Fluorescence Resonance Energy Transfer (FRET) substrates employ a donor fluorophore and an acceptor (quencher) chromophore attached to different points on the chitin oligomer.[8][15] When the donor is excited, it transfers its energy non-radiatively to the nearby quencher, preventing fluorescence emission. Enzymatic cleavage separates the donor from the quencher, disrupting FRET and restoring the donor's fluorescence. While common for proteases, this principle is also applicable to glycosidases like chitinases for developing highly specific probes.

Field-Proven Protocol: A Step-by-Step Guide to Chitinase Assay

This protocol provides a self-validating system for the reliable measurement of chitinase activity in biological samples using 4-MU substrates in a 96-well plate format. It is synthesized from established methodologies.[4][11]

Reagent Preparation (Self-Validating System)

-

Assay Buffer (pH 5.0-5.2): Phosphate-Citrate Buffer. Prepare 0.2 M dibasic sodium phosphate and 0.1 M citric acid solutions. Mix ~26.7 mL of the phosphate solution with ~23.3 mL of the citric acid solution and adjust the final volume to 100 mL with DI water.[11] Causality: Chitinases typically exhibit optimal activity in a slightly acidic environment; this buffer system maintains a stable pH throughout the enzymatic reaction.[4][16]

-

Substrate Stock Solution (20 mg/mL): Dissolve the desired 4-MU substrate (e.g., 4-MU-(GlcNAc)₃) in dimethyl sulfoxide (DMSO).[11] Vortexing or gentle warming to 37°C may be required for complete dissolution.[4] Store in aliquots at -20°C. Causality: DMSO is a polar aprotic solvent required to dissolve the hydrophobic substrate. Aliquoting prevents repeated freeze-thaw cycles that could degrade the substrate.

-

Substrate Working Solution (0.5 mg/mL): Just before use, dilute the Substrate Stock Solution 40-fold with Assay Buffer.[4][11] Equilibrate to 37°C. Causality: Diluting in aqueous buffer makes the substrate accessible to the enzyme. Pre-warming ensures the reaction starts at the optimal temperature.

-

Stop Solution (pH > 10.5): 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH buffer (pH 10.6).[4][11] Causality: The strong alkaline pH serves two purposes: it instantly stops the enzymatic reaction by denaturing the chitinase, and it ionizes the liberated 4-MU to maximize its fluorescence signal.[4]

-

4-MU Standard Stock (e.g., 5 mg/mL): Dissolve pure 4-Methylumbelliferone in DMSO.

-

4-MU Standard Curve: Prepare a serial dilution of the 4-MU Standard Stock in Stop Solution to generate a range of concentrations (e.g., 0-100 µM). Causality: The standard curve is essential to convert the arbitrary Relative Fluorescence Units (RFU) from the plate reader into a precise molar amount of product formed. This allows for the calculation of absolute enzyme activity.

Experimental Workflow

Caption: Standard workflow for a fluorogenic chitinase assay.

Detailed Assay Procedure

-

Prepare Standard Curve: In a black, flat-bottom 96-well plate, add your serially diluted 4-MU standards. Add Assay Buffer and/or sample buffer to match the final volume of the enzyme reaction wells. This accounts for any buffer-related fluorescence effects.

-

Set Up Reactions: Add your samples (e.g., purified enzyme, cell lysate, culture supernatant) to separate wells. Include a positive control (e.g., commercially available chitinase) and a negative control/blank (sample buffer without enzyme).

-

Initiate Reaction: Add the pre-warmed Substrate Working Solution to all wells except the standards to start the reaction. Mix gently.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15 to 60 minutes). Trustworthiness: The incubation time should be within the linear range of the reaction. Very high enzyme activity may require shorter times to avoid substrate depletion, while low activity may require longer incubation.[4]

-

Stop Reaction: Add the Stop Solution to all standard, control, and sample wells.

-

Measure Fluorescence: Read the plate on a fluorescence plate reader with excitation set to ~360 nm and emission to ~450 nm.[4]

Data Analysis and Interpretation

-

Subtract the average RFU of the blank wells from all sample and standard RFUs.

-

Plot the background-subtracted RFU values for the 4-MU standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the slope of the line (RFU per µmole of 4-MU).

-

Use the equation from the standard curve to convert the RFU values from your experimental samples into the amount (µmoles) of 4-MU produced.

-

Calculate the chitinase activity using the following formula:

Activity (units/mL) = (µmoles of 4-MU produced) / (Incubation Time (min) * Volume of Sample (mL))

One unit is typically defined as the amount of enzyme that releases 1 µmole of 4-methylumbelliferone per minute under the specified assay conditions.[4]

Conclusion

Fluorogenic substrates provide an exceptionally sensitive, specific, and versatile platform for the quantitative analysis of chitinase activity. By understanding the core principles of fluorescence quenching and release, the distinct specificities of different substrate backbones, and the critical parameters of the assay protocol, researchers can generate highly reliable and reproducible data. These tools are indispensable for basic research into the roles of chitinases in biology and for the development of novel therapeutics and diagnostics targeting these crucial enzymes.

References

- Design and Synthesis of 4'-O-alkyl-chitobiosyl-4-methylumbelliferone as Human Chitinase Fluorogenic Substrates. (2014). PubMed.

- Development of a Sensitive and Selective Fluorescent Substrate for the Detection of Chitinase Activity in Entomopathogenic Fungi. (n.d.). MDPI.

- A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin. (n.d.). PMC - NIH.

- Concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside and its inhibition effect on chitinase. (2009). PubMed.

- Intramolecularly quenched fluorogenic substrates for hydrolytic enzymes. (n.d.). ScienceDirect.

- Chitinase Assay Kit, Fluorimetric (CS1030) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- The synthetic fluorogenic substrate 4-methylumbelliferyl β-d-N,N - ResearchGate. (n.d.). ResearchGate.

- Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing. (n.d.). PMC - NIH.

- Chitin. (n.d.). ScienceDirect.

- Development of a Sensitive and Selective Fluorescent Substrate for the Detection of Chitinase Activity in Entomopathogenic Fungi. (2025). ResearchGate.

- Introduction to Enzyme Substrates and Their Reference Standards. (n.d.). Thermo Fisher Scientific.

- Chitinase Kinetics. (n.d.). University of Delaware.

- (PDF) Colorimetric assay of chitinase. (2025). ResearchGate.

- Chitinase: diversity, limitations, and trends in engineering for suitable applications. (n.d.). PMC.

- Chitinase Assay from Cultured Bone Marrow Derived Macrophages. (n.d.). PMC - NIH.

- Substrate-binding specificity of chitinase and chitosanase as revealed by active-site architecture analysis. (2015). PubMed.

- The Use of Fluorogenic Substrates To Measure Fungal Presence and Activity in Soil. (n.d.). NIH.

- A gel diffusion assay for visualization and quantification of chitinase activity. (2002). PubMed.

- Screening Assay for Directed Evolution of Chitin Deacetylases: Application to Vibrio cholerae Deacetylase Mutant Libraries for Engineered Specificity. (2018). ACS Publications.

- Enzyme Activity Assays using Fluorogenic Peptide Substrates. (n.d.). R&D Systems.

- A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. (2025). PMC - NIH.

- Enzymatically hydrolyzed fluorescence-based chemical probe enables in situ mapping of chitinase activity in the rhizosphere. (n.d.). ScienceDirect.

- Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase. (2004). PubMed.

- Enzymatically hydrolyzed fluorescence-based chemical probe enables in situ mapping of chitinase activity in the rhizosphere (Journal Article). (2023). OSTI.GOV.

- Enzymatically hydrolyzed fluorescence-based chemical probe enables in situ mapping of chitinase activity in the rhizosphere. (2023). PNNL.

- A Structural and Biochemical Model of Processive Chitin Synthesis. (n.d.). PMC - NIH.

- Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. (2025). PubMed.

- Approaches towards development of novel fluorogenic biosensors for detection of small protein analytes. (n.d.). DSpace@MIT.

- Identification of a Novel Chitinase from Bacillus paralicheniformis: Gene Mining, Sequence Analysis, and Enzymatic Characterization. (2024). PubMed.

- Identification of a Novel Chitinase from Bacillus paralicheniformis: Gene Mining, Sequence Analysis, and Enzymatic Characterization. (n.d.). MDPI.

Sources

- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Recognition and Specificity of Chitin Deacetylases and Related Family 4 Carbohydrate Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4'-O-alkyl-chitobiosyl-4-methylumbelliferone as human chitinase fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitinase Kinetics [robertus.cm.utexas.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside in DMSO

This guide provides a comprehensive technical overview of the solubility of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside (4-MUTC) in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this fluorogenic substrate in enzymatic assays, particularly those involving chitinases and chitotriosidases.

Introduction: The Critical Role of Proper Solubilization

This compound is a key fluorogenic substrate for the detection and quantification of chitinase and chitotriosidase activity.[1][2][3] Enzymatic cleavage of the glycosidic bond releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling sensitive measurement of enzyme kinetics.[1][2] Accurate and reproducible results in these assays are fundamentally dependent on the correct preparation of the substrate solution. Incomplete dissolution or precipitation of the substrate can lead to significant errors in determining enzyme activity.

Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving 4-MUTC and other similar fluorogenic substrates due to its excellent solvating properties for a wide range of organic molecules.[4][5][6] This guide will delve into the scientific principles behind the solubility of 4-MUTC in DMSO, provide detailed protocols for its preparation and storage, and offer insights into troubleshooting common issues.

Understanding the Interplay: 4-MUTC and DMSO

The effective dissolution of 4-MUTC in DMSO is a direct result of the specific chemical properties of both the solute and the solvent.

Chemical Characteristics of this compound (4-MUTC)

4-MUTC is a complex organic molecule comprised of a chitotriose (a trimer of N-acetylglucosamine) linked to a 4-methylumbelliferone fluorophore. Its structure contains both polar and non-polar regions. The multiple hydroxyl (-OH) and N-acetyl groups on the chitotriose moiety contribute to its polarity and potential for hydrogen bonding. The 4-methylumbelliferone group, while containing oxygen atoms, is more hydrophobic in nature.

The Unique Solvent Properties of Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent.[4][7][8] Its polarity arises from the sulfoxide group (S=O), where the oxygen atom carries a partial negative charge and the sulfur atom a partial positive charge.[4] Unlike protic solvents (e.g., water or alcohols), DMSO does not have a hydrogen atom attached to an electronegative atom and therefore does not act as a hydrogen bond donor.[7]

This combination of high polarity and aprotic nature makes DMSO an exceptional solvent for a wide variety of compounds, including those with both polar and non-polar characteristics.[4][5] It can effectively solvate cations and form hydrogen bonds with appropriate donor groups on a solute.[7]

The Solvation Mechanism

The solubility of 4-MUTC in DMSO is facilitated by favorable intermolecular interactions. The polar sulfoxide group of DMSO can interact with the hydroxyl and N-acetyl groups of the chitotriose portion of 4-MUTC through dipole-dipole interactions and by accepting hydrogen bonds. The methyl groups of DMSO can engage in van der Waals interactions with the non-polar regions of the 4-methylumbelliferone moiety.

Caption: Interaction between DMSO and 4-MUTC.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined to be 10 mg/mL .[2]

| Compound | Solvent | Solubility | CAS Number |

| This compound | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 53643-13-3 |

This solubility is sufficient for the preparation of concentrated stock solutions for use in most enzymatic assays.

Experimental Protocols

Adherence to a standardized protocol is crucial for preparing reliable and reproducible 4-MUTC solutions.

Materials and Equipment

-

This compound (powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE): chemical-resistant gloves (butyl rubber is recommended), safety glasses, lab coat[9][10]

Step-by-Step Protocol for Preparing a 10 mg/mL Stock Solution

-

Preparation: Work in a clean, dry environment. Ensure that all glassware is free of moisture, as DMSO is hygroscopic.[7]

-

Weighing: Accurately weigh the desired amount of 4-MUTC powder using an analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of 4-MUTC.

-

Dispensing Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the 4-MUTC powder.

-

Dissolution:

-

Cap the vial tightly.

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

-

-

Final Inspection: The final solution should be clear and free of any visible precipitate.

-

Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term stability.[11][12] Protect from light.

Caption: Workflow for preparing 4-MUTC stock solution.

Stability and Storage of 4-MUTC in DMSO

While DMSO is an excellent solvent, the long-term stability of compounds dissolved in it is a critical consideration.

Recommended Storage Conditions

For optimal stability, stock solutions of 4-MUTC in DMSO should be stored at -20°C in tightly sealed, light-protected containers.[11][12] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles, which can potentially lead to compound degradation over time.[12][13]

Factors Affecting Stability

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[7] Water can promote the hydrolysis of 4-MUTC over extended periods. Therefore, using anhydrous DMSO and ensuring containers are tightly sealed is paramount.[13][14]

-

Temperature: While storage at -20°C is recommended, some studies on general compound stability in DMSO have shown that many compounds are stable for extended periods even at room temperature.[13][15] However, for sensitive substrates like 4-MUTC, lower temperatures are a prudent measure to ensure long-term integrity.

-

Light: Fluorogenic compounds can be susceptible to photodegradation. Protecting the stock solution from light by using amber vials or storing them in the dark is advisable.

Practical Considerations and Troubleshooting

Precipitation Upon Dilution in Aqueous Buffers

A common challenge encountered when using DMSO stock solutions is the precipitation of the compound upon dilution into an aqueous assay buffer. This occurs because the compound is significantly less soluble in the aqueous environment than in the concentrated DMSO stock.

Mitigation Strategies:

-

Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.

-

Vigorous Mixing: Ensure rapid and thorough mixing of the DMSO stock into the buffer to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

-

Final DMSO Concentration: Maintain a low final concentration of DMSO in the assay, typically below 1%, to minimize its effects on both solubility and enzyme activity.[16][17][18]

-

Co-solvents: In some cases, the inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween 20) in the assay buffer can help to maintain the solubility of hydrophobic compounds.

Impact of DMSO on Enzyme Activity

It is crucial to recognize that DMSO is not an inert solvent in the context of enzymatic assays. High concentrations of DMSO can inhibit enzyme activity.[19][20][21][22][23] The inhibitory effect is enzyme-dependent. Therefore, it is essential to perform control experiments to determine the tolerance of the specific chitinase or chitotriosidase to DMSO. The final concentration of DMSO in the assay should be kept constant across all experimental conditions, including the no-enzyme and no-substrate controls.

Safety and Handling

Both 4-MUTC and DMSO require careful handling.

-

This compound: The toxicological properties of this compound have not been fully investigated. It is advisable to handle it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[24]

-

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and should be kept away from heat and open flames.[10][25] It can readily penetrate the skin and may carry dissolved substances with it.[9][26] Therefore, wearing appropriate chemical-resistant gloves is essential.[9][10] All handling should be performed in a well-ventilated area.

Conclusion

The successful use of this compound in enzymatic assays hinges on its proper solubilization in a suitable solvent. Dimethyl sulfoxide is the solvent of choice due to its unique chemical properties that facilitate the dissolution of this complex fluorogenic substrate. By understanding the principles of solubility, adhering to rigorous preparation and storage protocols, and being mindful of the potential for precipitation and enzyme inhibition, researchers can ensure the generation of accurate and reliable data in their studies of chitinase and chitotriosidase activity.

References

-

Gaylord Chemical. (n.d.). DMSO as a Solvent: Understanding its Properties and Chemical Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis.... Retrieved from [Link]

-

Merck Millipore. (n.d.). 4-Methylumbelliferyl-N,Nʹ,Nʹʹ-triacetyl-β-chitotrioside SDS. Retrieved from [Link]

-

University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

-

eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020, July 6). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(28), 16325-16333. Retrieved from [Link]

-

Agroliga. (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

PubMed. (n.d.). Inactivation kinetics of mushroom tyrosinase in the dimethyl sulfoxide solution. Protein and Peptide Letters, 10(4), 377-383. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 129-135. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Journal of Biomolecular Screening, 21(7), 725-733. Retrieved from [Link]

-

Allen Cell Explorer. (n.d.). How to prepare fluorescent dye stock solution for Flat Field Correction. Retrieved from [Link]

-

Frontiers Media. (n.d.). Chitotriosidase Activity Is Counterproductive in a Mouse Model of Systemic Candidiasis. Frontiers in Immunology, 11, 589. Retrieved from [Link]

-

SAGE Journals. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Journal of Biomolecular Screening, 16(1), 128-134. Retrieved from [Link]

-

ResearchGate. (n.d.). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside?. Retrieved from [Link]

-

PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 969-976. Retrieved from [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

SAGE Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 299-306. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. Retrieved from [Link]

-

PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 299-306. Retrieved from [Link]

-

protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

-

ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

-

National Institutes of Health. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5092. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Dimethyl Sulfoxide (DMSO) on the Growth of Dermatophytes. Retrieved from [Link]

-

MDPI. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences, 25(24), 13579. Retrieved from [Link]

-

PubMed. (2017, September 19). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(19), 10476-10483. Retrieved from [Link]

-

MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Retrieved from [Link]

-

PubMed. (n.d.). Dimethyl sulfoxide (DMSO) inhibits the germination of Candida albicans and the arthrospores of Trichophyton mentagrophytes. Mycoses, 40(9-10), 337-340. Retrieved from [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glycanase substrate, fluorogenic, ≥98.00% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. eviq.org.au [eviq.org.au]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. researchgate.net [researchgate.net]

- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]

- 18. Dimethyl sulfoxide (DMSO) inhibits the germination of Candida albicans and the arthrospores of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]

- 21. Inactivation kinetics of mushroom tyrosinase in the dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. louisville.edu [louisville.edu]

- 26. greenfield.com [greenfield.com]

storage and stability of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

An In-Depth Technical Guide to the Storage and Stability of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the (4-MU-GlcNAc3). As a widely utilized fluorogenic substrate in enzymatic assays, its integrity is paramount for generating reliable and reproducible data. This document is intended for researchers, scientists, and professionals in drug development who rely on the accurate measurement of chitinolytic enzyme activity.

Introduction: The Role of 4-MU-GlcNAc3 in Chitinase Research

This compound is a sensitive fluorogenic substrate for detecting the activity of various chitinolytic enzymes, including chitinases and chitotriosidases.[1][2] The principle of its use lies in the enzymatic cleavage of the glycosidic bond linking the chitotriose moiety to the fluorescent 4-methylumbelliferyl (4-MU) group.[1][3] Upon hydrolysis, the released 4-MU exhibits a significant increase in fluorescence, which can be quantified to determine enzyme activity. This substrate is pivotal in screening for inhibitors of chitinases, diagnosing certain lysosomal storage disorders, and studying the role of chitinolytic enzymes in various biological processes.[1][2]

Chemical Structure and Properties

Understanding the chemical nature of 4-MU-GlcNAc3 is fundamental to appreciating its stability characteristics.

-

Structure: The molecule consists of a tri-N-acetyl-beta-chitotriose unit linked to a 4-methylumbelliferyl fluorophore via a glycosidic bond.

Caption: Chemical structure of this compound.

Recommended Storage Conditions for Optimal Stability

The long-term integrity of 4-MU-GlcNAc3 is critically dependent on appropriate storage conditions.

Solid Form

For long-term storage, 4-MU-GlcNAc3 should be stored as a crystalline solid at -20°C.[1][7] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may recommend storage at 2-8°C, which is suitable for shorter durations. It is crucial to minimize exposure to moisture and light. The vial should be tightly sealed and, if possible, stored in a desiccator.

In Solution

Stock solutions of 4-MU-GlcNAc3 are typically prepared in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C.

| Parameter | Recommendation | Rationale |

| Temperature (Solid) | -20°C (long-term) | Minimizes chemical degradation and preserves integrity for extended periods. |

| Temperature (Solution) | -20°C (in aliquots) | Prevents degradation from repeated freeze-thaw cycles. |

| Light Exposure | Minimize | The fluorophore is light-sensitive and can photodegrade. |

| Humidity | Minimize | The glycosidic bond is susceptible to hydrolysis in the presence of moisture. |

Stability Profile

The stability of 4-MU-GlcNAc3 is influenced by several factors, particularly when in solution.

Solubility

The solubility of 4-MU-GlcNAc3 is a key consideration for preparing stock solutions for use in assays.

| Solvent | Solubility | Reference |

| DMF | 5 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Water:Pyridine (1:1) | ~5 mg/mL |

pH Stability

The glycosidic bond in 4-MU-GlcNAc3 is susceptible to hydrolysis under strongly acidic or basic conditions. Enzymatic assays using this substrate are typically performed at a slightly acidic pH, around 5.0, which is optimal for the activity of many chitinases.[8] It is important to note that the fluorescence of the released 4-MU is highly pH-dependent. At acidic pH, the fluorescence is low, while in a basic environment, it is significantly enhanced.[1][2] This is why a stop solution, such as a sodium carbonate buffer, is added to terminate the enzymatic reaction and increase the pH for sensitive fluorescent detection.[8]

Degradation Pathways

The primary degradation pathway of concern in an experimental setting is the enzymatic hydrolysis of the glycosidic bond. Non-enzymatic degradation can occur through:

-

Acid or Base Catalyzed Hydrolysis: Extremes of pH can lead to the cleavage of the glycosidic bond, resulting in a high background fluorescence.

-

Photodegradation: Exposure to intense light can damage the 4-methylumbelliferyl fluorophore, leading to a loss of fluorescent signal.

Experimental Protocol: A Self-Validating System for Chitinase Activity Assay

This section outlines a robust, step-by-step protocol for a chitinase activity assay using 4-MU-GlcNAc3. The inclusion of appropriate controls ensures the validity of the results.

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MU-GlcNAc3 in DMSO. Store in aliquots at -20°C.

-

Assay Buffer: Prepare a suitable assay buffer, for example, a 50 mM sodium acetate buffer at pH 5.0.

-

Enzyme Solution: Prepare a solution of the chitinase to be assayed in the assay buffer. The optimal concentration will need to be determined empirically.

-

Stop Solution: Prepare a 0.5 M sodium carbonate solution.

Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of Enzyme Solution (or buffer for the blank)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 40 µL of a working solution of 4-MU-GlcNAc3 (diluted from the stock solution in assay buffer to the desired final concentration) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Add 100 µL of Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

Controls for a Self-Validating Assay

-

Blank: Contains all components except the enzyme. This control accounts for the background fluorescence of the substrate and buffer.

-

Positive Control: A known active chitinase is used to ensure that the assay is working correctly.

-

Negative Control: A heat-inactivated enzyme or a known inhibitor can be used to demonstrate the specificity of the assay.

Caption: A typical workflow for a chitinase activity assay using 4-MU-GlcNAc3.

Conclusion

The proper storage and handling of this compound are essential for obtaining accurate and reproducible results in chitinase assays. By adhering to the guidelines outlined in this technical guide, researchers can ensure the long-term stability and integrity of this valuable fluorogenic substrate, thereby enhancing the reliability of their experimental data.

References

-

Kuranda, M. J., & Robbins, P. W. (1991). Chitinase is required for cell separation in Saccharomyces cerevisiae. Journal of Biological Chemistry, 266(29), 19758-19767. [Link]

-

Howard, M. B., Ekborg, N. A., Taylor, L. E., Weiner, R. M., & Hutcheson, S. W. (2003). Genomic analysis and initial characterization of the chitinolytic system of Microbulbifer degradans strain 2-40. Journal of bacteriology, 185(11), 3352–3360. [Link]

-

Chemsrc. (2019, June 12). Oligosaccharide. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. glycodepot.com [glycodepot.com]

- 3. Chitosanase-catalyzed hydrolysis of 4-methylumbelliferyl beta-chitotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferyl b- D -N,N ,N -triacetylchitotrioside fluorogenic glycanase substrate 53643-13-3 [sigmaaldrich.com]

- 5. Oligosaccharide | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 6. This compound | CAS: 53643-13-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. fluorogenic, ≥99.0% (TLC), powder, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside: A Fluorogenic Substrate for Chitinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking Chitinolytic Activity with a Versatile Fluorogenic Probe

4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside is a pivotal tool in the study of glycoside hydrolases, particularly chitinases and chitotriosidases. Its utility lies in its identity as a fluorogenic substrate, which, upon enzymatic cleavage, releases a highly fluorescent compound, enabling sensitive and quantitative measurement of enzyme activity. This guide provides an in-depth exploration of this compound, from its fundamental chemical identities to detailed protocols for its application in research and drug discovery.

The accurate measurement of chitinase activity is critical in various fields, including the study of fungal pathogenesis, the innate immune response in mammals, and the development of antifungal agents and drugs for inflammatory diseases such as asthma.[1][2][3] This substrate offers a reliable and highly sensitive method for these investigations.

Nomenclature and Chemical Identity: A Compound of Many Names

To ensure clarity and facilitate literature searches, it is essential to be familiar with the various names and identifiers for this compound.

| Identifier Type | Value |

| Full Chemical Name | 7-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one |

| Common Synonyms | 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside, 4-METHYL-7-COUMARINYL-TRI-N-ACETYL-BETA-CHITOTRIOSIDE[4] |

| Abbreviation | MUF-triNAG, 4-MUTC |

| CAS Number | 53643-13-3[4] |

| Molecular Formula | C₃₄H₄₇N₃O₁₈[4] |

| Molecular Weight | 785.75 g/mol [4] |

The Principle of Fluorogenic Detection: A Light in the Dark

The functionality of this compound as an assay substrate is based on a straightforward yet elegant enzymatic reaction. The compound itself is composed of a chitotriose moiety (a trimer of N-acetylglucosamine) linked to a 4-methylumbelliferyl (4-MU) group via a β-glycosidic bond. This linkage effectively quenches the fluorescence of the 4-MU moiety.

Endochitinases, a class of enzymes that cleave internal bonds in a chitin chain, recognize and hydrolyze the glycosidic bond between the chitotriose and the 4-MU group.[5][6] This cleavage event liberates the fluorescent 4-methylumbelliferone (4-MU), which can be detected and quantified using a fluorometer. The rate of 4-MU production is directly proportional to the chitinase activity in the sample.

Caption: Enzymatic cleavage of the substrate by endochitinase.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is crucial for accurate and reproducible experimental design.

| Property | Value/Information | Source |

| Appearance | Crystalline solid | |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mL | [7] |

| Storage | Store at -20°C for long-term stability. | [7] |

| Stability | Stable for at least 4 years when stored properly at -20°C. | [7] |

Expert Insight: For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. The working solution should be prepared fresh by diluting the stock in the appropriate assay buffer just before use.[1][2]

The Critical Role of pH in Fluorescence Detection

The fluorescence of the liberated 4-methylumbelliferone is highly dependent on pH.[8][9] In acidic to neutral conditions, 4-MU exists predominantly in its protonated, weakly fluorescent form. As the pH increases to alkaline conditions (pH > 9), the hydroxyl group deprotonates, forming the highly fluorescent phenolate anion. This is a critical consideration in assay design.

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| Acidic to Neutral pH | ~320 | ~445-450 | ~0.74 (at pH ~6)[9] |

| Alkaline pH (>9) | ~360-365 | ~445-450 | ~0.95 (at pH ~9.75)[9] |

Causality in Experimental Design: Most chitinases exhibit optimal activity in acidic environments (pH ~5.0-6.0).[1][10] Therefore, the enzymatic reaction is carried out at an acidic pH. However, to maximize the fluorescent signal from the liberated 4-MU, the reaction is terminated by adding a stop solution with a high pH (typically >10).[1][2] This ensures that all the 4-MU is converted to its highly fluorescent phenolate form, thereby maximizing the sensitivity of the assay.

A Validated Protocol for Chitinase Activity Assay

This protocol is a synthesis of established methods for determining chitinase activity in biological samples, such as cell lysates.[1][2]

Reagents and Buffers

-

Assay Buffer (Phosphate-Citrate Buffer, pH 5.2):

-

0.2 M Dibasic Sodium Phosphate

-

0.1 M Citric Acid

-

Combine 26.7 mL of 0.2 M dibasic sodium phosphate with 23.3 mL of 0.1 M citric acid and bring the final volume to 100 mL with deionized water.[1]

-

Rationale: This buffer system, often referred to as McIlvaine buffer, is effective at maintaining a stable acidic pH, which is optimal for the activity of many chitinases.[10]

-

-

Stop Buffer (Glycine-NaOH Buffer, pH 10.6):

-

0.2 M Glycine

-

0.2 M NaOH

-